

Application Notes: Cycloastragenol (CAG) in Spinal Cord Injury (SCI) Research

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Compound of Interest		
Compound Name:	Cycloastragenol	
Cat. No.:	B1669396	Get Quote

Introduction **Cycloastragenol** (CAG), a triterpenoid aglycone derived from Astragaloside IV found in Astragalus membranaceus, has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-aging properties[1][2]. Recent research has highlighted its therapeutic potential in the context of central nervous system (CNS) injuries, particularly spinal cord injury (SCI)[2][3]. In SCI models, CAG has been shown to promote axonal regeneration, suppress local inflammation, and contribute to the recovery of sensory and urinary functions, making it a promising candidate for further investigation and drug development[1][2].

Mechanism of Action The therapeutic effects of CAG in SCI are multifactorial. Key mechanisms include:

- Promotion of Axon Regeneration: CAG administration has been demonstrated to promote
 the growth of dorsal column axons past the lesion site in mouse models of SCI[1][4]. This
 neuro-regenerative effect is associated with the upregulation of Telomerase Reverse
 Transcriptase (TERT) and p53, proteins implicated in neuronal survival and axon growth[4].
- Anti-inflammatory Effects: A critical component of secondary injury in SCI is the robust inflammatory response. CAG has been shown to suppress this response by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1][4]. It also decreases the levels of inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) at the injury site[1][4]. The anti-inflammatory



effects may be mediated through pathways like the inhibition of the TXNIP/NLRP3 inflammasome and modulation of macrophage polarization[1][5].

• Neuroprotection: CAG is known to modulate several critical signaling pathways involved in cell survival and apoptosis, including the PI3K/AKT/mTOR and SIRT1 pathways[6][7][8]. By activating these pathways, CAG can potentially protect neurons from apoptosis and oxidative stress-induced damage following SCI[8][9].

Quantitative Data Summary

The following tables summarize quantitative findings from a key study investigating the effects of CAG in a mouse model of dorsal column SCI[1][4].

Table 1: Dosing Regimen and Animal Model

Parameter	Description	Reference
Compound	Cycloastragenol (CAG)	[1]
Animal Model	Adult (6-8 weeks old) female ICR and Rosa-tdTomatof/f reporter mice	[1][4]
Injury Model	Dorsal column crush injury	[1][3]
Dosage	20 mg/kg	[1]
Administration Route	Intraperitoneal (IP) injection	[1][2]
Frequency	Twice daily	[1]
Treatment Duration	7 days for inflammatory analysis; up to 12 weeks for functional/regenerative analysis	[1][4]

Table 2: Functional and Histological Outcomes after CAG Treatment



Outcome Measure	Time Point	Control Group (Vehicle)	CAG- Treated Group	Result	Reference
Sensory Function (Hot Plate Test)	6 Weeks	~2.5 s latency	~5 s latency	Significant Improvement (p < 0.05)	[1][4]
12 Weeks	~2.5 s latency	~7.5 s latency	Significant Improvement (***p < 0.0001)	[1][4]	
Urinary Function (Bladder Size)	12 Weeks	Enlarged bladder	Significantly reduced bladder size	Improved urinary function	[1][4]
Axon Regeneration	12 Weeks	Axons stop at lesion site	tdTomato- positive axons grow over the lesion site	Promoted axon regeneration	[1][4]

Table 3: Molecular and Cellular Outcomes after CAG Treatment

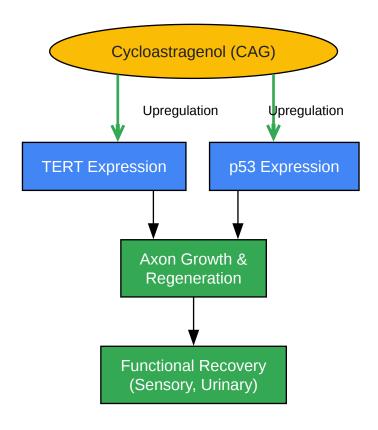


Biomarker	Time Point	Method	Change in CAG- Treated Group	Significanc e	Reference
Reactive Oxygen Species (ROS)	7 Days	DHE Staining	Decreased	p < 0.01	[1][4]
TNF-α (protein)	7 Days	Immunofluore scence	Decreased	p < 0.05	[1][4]
iNOS (protein)	7 Days	Immunofluore scence	Decreased	p < 0.05	[1][4]
Tnf-α (mRNA)	7 Days	qPCR	Decreased	p < 0.01	[1][4]
II-1β (mRNA)	7 Days	qPCR	Decreased	p < 0.01	[1][4]
TERT (protein & mRNA)	7 Days	Western Blot, qPCR	Increased	p < 0.01	[4]
p53 (protein & mRNA)	7 Days	Western Blot, qPCR	Increased	p < 0.05 (protein), ***p < 0.0001 (mRNA)	[4]

Signaling Pathways and Experimental Workflows Visualizations

Caption: CAG suppresses key inflammatory mediators following SCI.

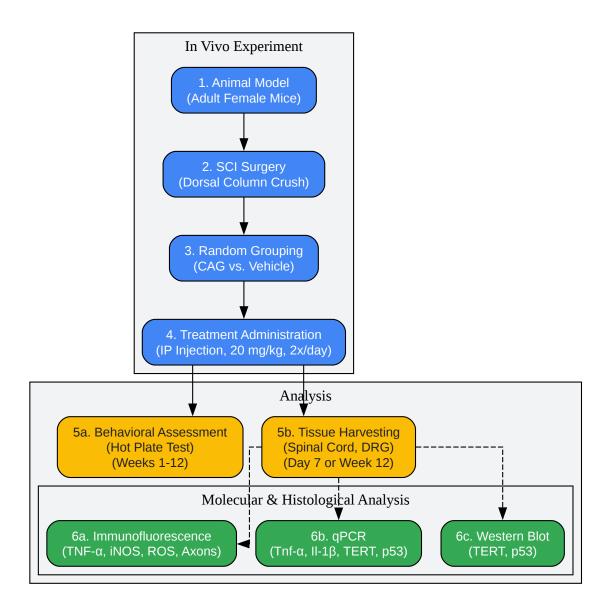




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Caption: CAG promotes axon regeneration via TERT and p53 upregulation.





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Caption: Workflow for in vivo evaluation of CAG in a mouse SCI model.

Experimental Protocols In Vivo Spinal Cord Injury Model and CAG Administration

This protocol is based on the methodology for creating a dorsal column crush injury in mice[1] [4].



- Animals: Adult female mice (6-8 weeks old, e.g., ICR strain) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[1][4].
- Anesthesia and Laminectomy:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
 - Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.
 - Make a midline skin incision over the thoracic spine.
 - Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
- Spinal Cord Injury:
 - Stabilize the spine using vertebral clamps.
 - Use fine forceps (e.g., Dumont #5) to carefully crush the dorsal columns bilaterally for 5 seconds. A visible crush lesion should be apparent.
 - Suture the muscle layers and close the skin incision with wound clips or sutures.
- Post-operative Care:
 - Administer saline subcutaneously for hydration and provide appropriate analgesics.
 - Manually assist with bladder voiding twice daily until urinary function returns.
 - House animals in a clean environment with easy access to food and water.
- Cycloastragenol (CAG) Administration:
 - Randomly divide animals into a control (vehicle) group and a CAG treatment group.
 - Prepare CAG solution (e.g., in a vehicle of saline containing DMSO and Tween 80).



 Administer CAG via intraperitoneal (IP) injection at a dose of 20 mg/kg, twice daily, starting from the day of surgery[1]. The control group receives vehicle injections on the same schedule.

Behavioral Assessment: Hot Plate Test for Sensory Function

This protocol assesses thermal nociceptive thresholds, indicating the recovery of sensory function[1][4].

- Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
- Procedure:
 - Acclimate the mice to the testing room for at least 30 minutes before the test.
 - Gently place the mouse on the heated surface of the hot plate.
 - Start a timer immediately.
 - Observe the mouse for signs of nociception, such as licking its hind paws or jumping.
 - Stop the timer and record the latency (in seconds) as soon as a response is observed.
 - To prevent tissue damage, implement a cut-off time (e.g., 30 seconds). If the mouse does
 not respond by the cut-off time, remove it and record the cut-off time as its latency.
 - Perform testing at baseline (before SCI) and at specified intervals post-SCI (e.g., weekly for 12 weeks).

Tissue Processing and Immunofluorescence Staining

This protocol is for analyzing protein expression and cellular changes at the injury site[1][4].

Tissue Collection and Preparation:



- At the designated endpoint (e.g., 7 days or 12 weeks post-SCI), deeply anesthetize the mice.
- Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by
 4% paraformaldehyde (PFA) in PBS.
- Dissect the spinal cord segment containing the injury site.
- Post-fix the tissue in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) at 4°C until it sinks.
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
- Cut sagittal or cross-sections (e.g., 20 μm thickness) using a cryostat and mount them on slides.
- Immunofluorescence Staining:
 - Wash the sections with PBS to remove OCT.
 - Perform antigen retrieval if necessary (method depends on the antibody).
 - Permeabilize the sections with a solution of PBS containing Triton X-100 (e.g., 0.3% PBST).
 - Block non-specific binding by incubating in a blocking solution (e.g., 5% goat serum in PBST) for 1 hour at room temperature.
 - Incubate the sections with primary antibodies (diluted in blocking buffer) overnight at 4°C.
 Examples of primary antibodies include:
 - Anti-TNF-α (for inflammation)[3]
 - Anti-iNOS (for inflammation)[3]
 - Anti-GFAP (for astrocytes/glial scar)



- Anti-Tuj1 (for neurons/axons)
- Wash the sections three times with PBST.
- Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
- Wash the sections three times with PBST.
- Counterstain nuclei with DAPI.
- Mount with an anti-fade mounting medium and coverslip.
- Image the sections using a fluorescence or confocal microscope. Analyze images using software like ImageJ to quantify fluorescence intensity or axon length.

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